

A Comparative Spectroscopic Guide to Triphenylantimony and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: *B1630391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **triphenylantimony** (Ph_3Sb) and its key derivatives, **triphenylantimony** dichloride (Ph_3SbCl_2) and **triphenylantimony** oxide ($(\text{Ph}_3\text{Sb})_2\text{O}$). It includes experimental data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these organoantimony compounds.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **triphenylantimony** and its derivatives.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) - Aromatic Protons
Triphenylantimony (Ph_3Sb)	~7.3-7.5 (m)
Tris(p-tolyl)antimony	~7.1-7.4 (m, Ar-H), ~2.3 (s, CH_3)
Triphenylantimony Dichloride (Ph_3SbCl_2)	~7.5-8.2 (m)
Triphenylantimony Oxide ($(\text{Ph}_3\text{Sb})_2\text{O}$)	~7.3-7.8 (m)

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) - Aromatic Carbons
Triphenylantimony (Ph ₃ Sb)	~128.4 (C-meta), 128.8 (C-para), 136.2 (C-ortho), 138.7 (C-ipso)
Tris(p-tolyl)antimony	~21.4 (CH ₃), 129.0 (C-meta), 136.7 (C-ortho), 138.0 (C-para), 139.0 (C-ipso)
Triphenylantimony Dichloride (Ph ₃ SbCl ₂)	~129.5 (C-meta), 131.3 (C-para), 134.0 (C-ortho), 145.9 (C-ipso)
Triphenylantimony Oxide ((Ph ₃ Sb) ₂ O)	~128.7 (C-meta), 129.6 (C-para), 134.2 (C-ortho), 143.5 (C-ipso)

Table 3: FT-IR Spectral Data (KBr Pellet, cm^{-1})

Compound	Key Absorption Peaks (cm^{-1})	Assignment
Triphenylantimony (Ph ₃ Sb)	~3060, 1575, 1480, 1430, 1065, 995, 730, 695, 450	C-H stretch (aromatic), C=C stretch (aromatic), Phenyl ring vibrations, Sb-Ph stretch
Triphenylantimony Dichloride (Ph ₃ SbCl ₂)	~3060, 1570, 1480, 1435, 1060, 998, 740, 690, 460	C-H stretch (aromatic), C=C stretch (aromatic), Phenyl ring vibrations, Sb-Ph stretch
Triphenylantimony Oxide ((Ph ₃ Sb) ₂ O)	~3050, 1575, 1480, 1430, 1065, 995, 730, 690, 660	C-H stretch (aromatic), C=C stretch (aromatic), Phenyl ring vibrations, Sb-O-Sb stretch

Table 4: UV-Vis Spectral Data (in solution)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
Triphenylamine (for comparison)	~303	Not specified
Triphenylantimony (Ph ₃ Sb)	~260-270	Not specified
Substituted Triarylamines	Bathochromic shift with increased conjugation	Varies

Note: UV-Vis data for triarylantimony compounds can show bathochromic (red) shifts with increased conjugation in the aryl groups.[\[1\]](#)

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Triphenylantimony (Ph ₃ Sb)	352/354 (isotope pattern)	277 ([M-Ph] ⁺), 200 ([M-2Ph] ⁺), 154, 77 ([Ph] ⁺)
Triphenylantimony Dichloride (Ph ₃ SbCl ₂)	422/424/426 (isotope pattern)	387 ([M-Cl] ⁺), 352 ([M-Cl ₂] ⁺), 277, 154, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for air-sensitive compounds): Organoantimony compounds can be sensitive to air and moisture. Therefore, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[\[2\]](#)[\[3\]](#)

- Solvent Selection: Use deuterated solvents (e.g., CDCl₃, C₆D₆) that have been thoroughly dried and degassed.
- Sample Dissolution: In an inert atmosphere, dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a vial.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

- Sealing: Securely cap the NMR tube. For highly sensitive compounds, flame-sealing the NMR tube under vacuum may be necessary.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0 ppm.[2]

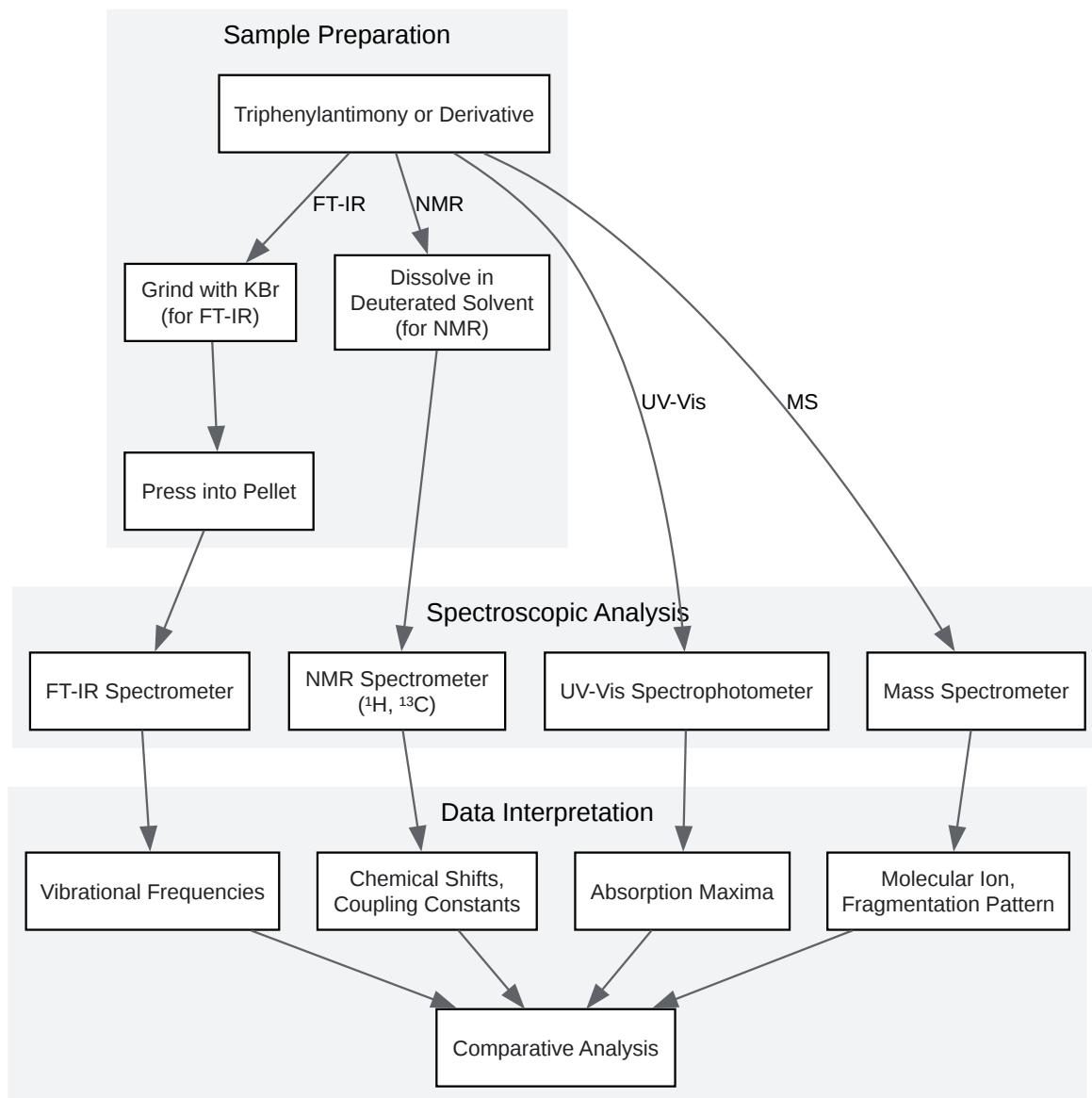
Fourier-Transform Infrared (FT-IR) Spectroscopy

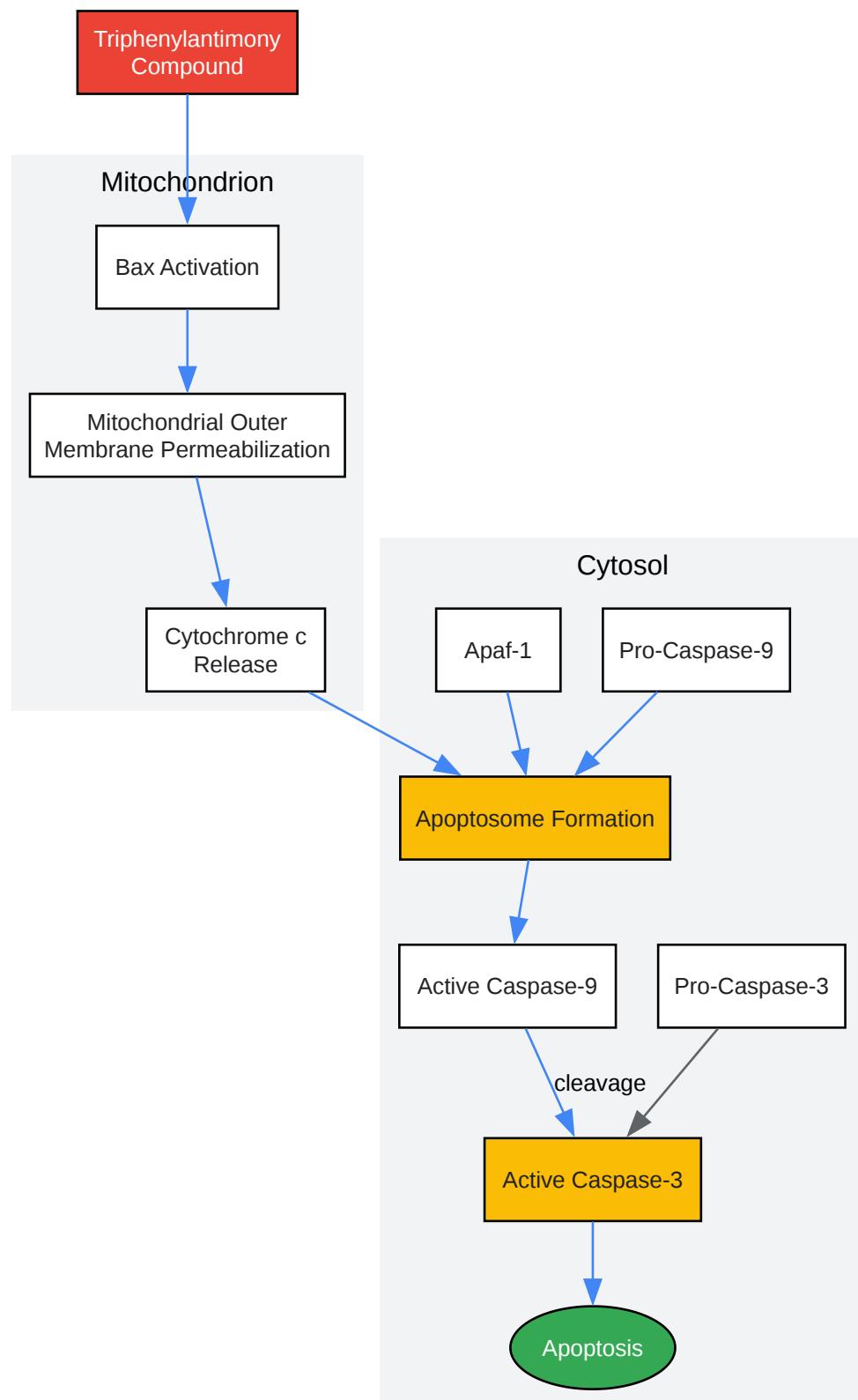
KBr Pellet Method: This is a common method for obtaining IR spectra of solid samples.[4][5][6][7]

- Grinding: In a clean and dry agate mortar, grind 1-2 mg of the solid sample to a fine powder.
- Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.
- Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a transparent or translucent pellet.
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).
- Analysis: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample solution should also be used as the reference.


Mass Spectrometry (MS)


- Ionization: Electron ionization (EI) is a common method for the analysis of these compounds.
- Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured to produce a

mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure.[8]

Mandatory Visualization

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Triphenylantimony | C₁₈H₁₅Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Triphenylantimony(603-36-1) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Triphenylantimony and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630391#spectroscopic-comparison-of-triphenylantimony-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com